Cytotoxicity in P388 Leukemia Cells: IC50 Comparison to Tricyclic Phenazines
In a study of tetracyclic benzodioxins as potential antitumor agents, pyrido[2,3-b][1,4]benzodioxin (reported as a 'tetracyclic pyrido derivative') exhibited an IC50 value of 0.11 µM against P388 murine leukemia cells in culture, making it the most cytotoxic compound among the five tetracyclic benzodioxins synthesized in that series [1]. The study directly compared the biological activities of these benzodioxins to those of 'corresponding phenazines' and explicitly noted that the pyrido derivative's cytotoxicity did not represent a significant improvement over a number of 9-substituted tricyclic phenazines [1]. While the study does not provide the precise IC50 values for those phenazine comparators, it establishes a clear class-level benchmark: the compound achieves high nanomolar potency in a classic leukemia screen but does not surpass the best-in-class phenazines, a fact that is critical for researchers deciding between scaffold classes.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.11 µM |
| Comparator Or Baseline | 9-substituted tricyclic phenazines (reported as not significantly improved upon) |
| Quantified Difference | The target compound was the most potent within its tetracyclic benzodioxin series but was not superior to the best tricyclic phenazine analogs. |
| Conditions | P388 murine leukemia cell culture (exact assay duration and method not specified in abstract) |
Why This Matters
This data point allows a medicinal chemist or procurement specialist to place the compound's potency in a broader chemotype context, confirming that while it is a highly active benzodioxin, it does not offer a step-change in potency over established phenazine-based leads.
- [1] J. A. Spicer et al., 'Synthesis of tetracyclic benzodioxins as potential antitumour agents,' Anticancer Drug Des., 2000, 15(6), 453-458. PMID: 11716439. View Source
